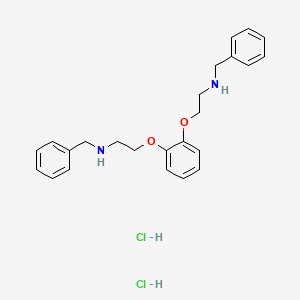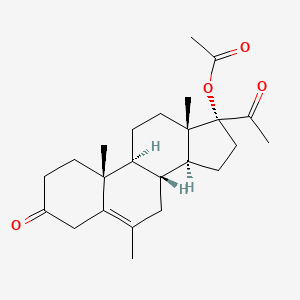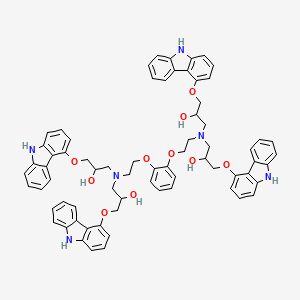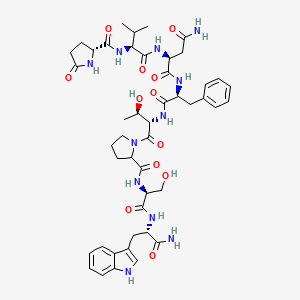
H-D-Pyr-Val-Asn-Phe-Thr-DL-Pro-Ser-Trp-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-D-Pyr-Val-Asn-Phe-Thr-DL-Pro-Ser-Trp-NH2 (HDPVAFTDLPSWNH2) is a peptide molecule composed of 11 amino acids. It is a small peptide with a molecular weight of 1369.7 Da. HDPVAFTDLPSWNH2 is a synthetic peptide that has been used in a variety of scientific research applications, including as a biomarker for disease diagnosis and as a therapeutic agent for treating various medical conditions.
Aplicaciones Científicas De Investigación
HDPVAFTDLPSWNH2 has been used in a variety of scientific research applications. It has been studied as a biomarker for disease diagnosis, as a therapeutic agent for treating various medical conditions, and as a tool for studying protein-protein interactions. In addition, HDPVAFTDLPSWNH2 has been used as a model peptide in studies of peptide folding, structure, and function.
Mecanismo De Acción
The mechanism of action of HDPVAFTDLPSWNH2 is not yet fully understood. However, it is believed to interact with a variety of proteins and receptors in the body, including those involved in inflammation, cell signaling, and immune response. It is thought that HDPVAFTDLPSWNH2 may act as a modulator of these proteins and receptors, altering their activity and thus influencing the body’s response to various stimuli.
Biochemical and Physiological Effects
Studies have shown that HDPVAFTDLPSWNH2 has a variety of biochemical and physiological effects. It has been shown to modulate the activity of various proteins and receptors, as well as to induce anti-inflammatory and anti-oxidant effects. In addition, HDPVAFTDLPSWNH2 has been shown to have an effect on cell proliferation, cell differentiation, and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HDPVAFTDLPSWNH2 has several advantages for use in laboratory experiments. It is a small peptide with a low molecular weight, making it easy to synthesize and handle. In addition, its structure is well-defined, allowing for precise control over its activity. However, there are also some limitations to using HDPVAFTDLPSWNH2 in laboratory experiments. For example, its activity is relatively weak, making it difficult to study at low concentrations.
Direcciones Futuras
There are a number of potential future directions for HDPVAFTDLPSWNH2. One possibility is to use it as a tool for studying protein-protein interactions and peptide folding. In addition, HDPVAFTDLPSWNH2 could be used to develop novel therapeutic agents for treating various medical conditions. Finally, it could be used as a biomarker for disease diagnosis or as a tool for studying the effects of environmental toxins on human health.
Métodos De Síntesis
HDPVAFTDLPSWNH2 is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise coupling of amino acids onto a solid support, such as a resin or a bead, in order to form a peptide chain. The peptide is then cleaved from the support and purified. SPPS is a versatile and efficient method for synthesizing peptides, and it is often used to produce peptides with a wide range of lengths and sequences.
Propiedades
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3R)-1-[2-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H61N11O12/c1-23(2)37(55-40(63)29-15-16-36(61)50-29)45(68)53-32(20-35(47)60)41(64)52-31(18-25-10-5-4-6-11-25)42(65)56-38(24(3)59)46(69)57-17-9-14-34(57)44(67)54-33(22-58)43(66)51-30(39(48)62)19-26-21-49-28-13-8-7-12-27(26)28/h4-8,10-13,21,23-24,29-34,37-38,49,58-59H,9,14-20,22H2,1-3H3,(H2,47,60)(H2,48,62)(H,50,61)(H,51,66)(H,52,64)(H,53,68)(H,54,67)(H,55,63)(H,56,65)/t24-,29-,30+,31+,32+,33+,34?,37+,38+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYYPYIKSOXJOI-SZNSBZIYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCCC1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]5CCC(=O)N5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H61N11O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
960.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Pyr-Val-Asn-Phe-Thr-DL-Pro-Ser-Trp-NH2 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


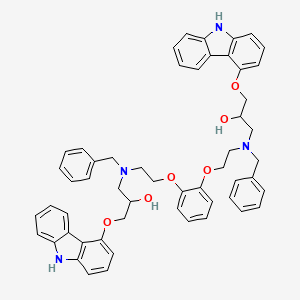
![(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B586710.png)
